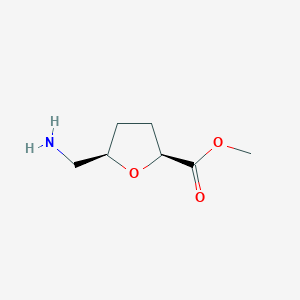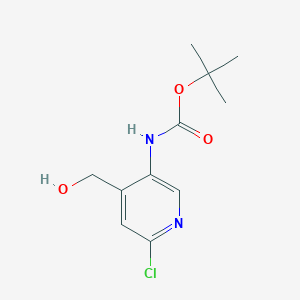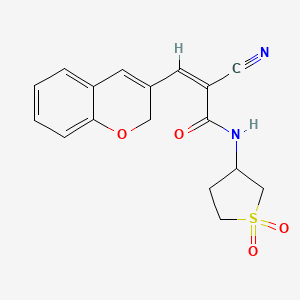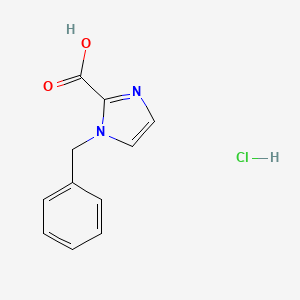![molecular formula C20H16N4O B13581320 (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol is an organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety linked to a pyridine ring and a phenyl group with a methanol substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with formamide.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with the quinazoline core.
Attachment of Phenyl Group: The phenyl group with a methanol substituent can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the quinazoline moiety to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the dihydroquinazoline derivative.
Substitution: The major products are the substituted quinazoline derivatives.
科学的研究の応用
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol has been studied for various scientific research applications:
作用機序
The mechanism of action of (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Quinazolin-4-ones: These compounds share the quinazoline core and have similar biological activities.
Pyridinylpyrimidines: These compounds contain a pyridine ring linked to a pyrimidine ring and exhibit similar pharmacological properties.
Uniqueness
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol is unique due to its specific combination of a quinazoline core, pyridine ring, and phenyl group with a methanol substituent. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C20H16N4O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
[3-[(2-pyridin-4-ylquinazolin-4-yl)amino]phenyl]methanol |
InChI |
InChI=1S/C20H16N4O/c25-13-14-4-3-5-16(12-14)22-20-17-6-1-2-7-18(17)23-19(24-20)15-8-10-21-11-9-15/h1-12,25H,13H2,(H,22,23,24) |
InChIキー |
IJUWDVDGELWHAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC=CC(=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


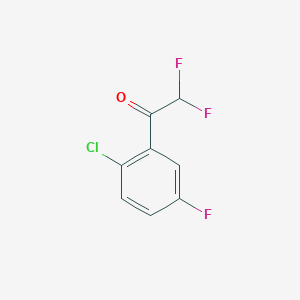
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)


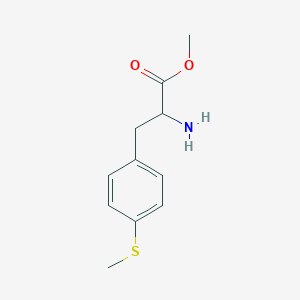
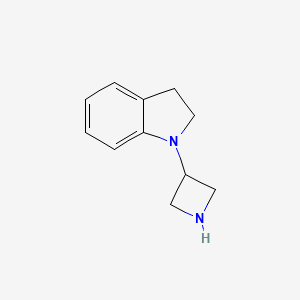
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)


